
1H-Tetrazole
Overview
Description
1H-Tetrazole (CH₂N₄) is a nitrogen-rich heterocyclic compound comprising a five-membered ring with one carbon and four nitrogen atoms. It exists predominantly in the 1H-tautomeric form in solution due to thermodynamic stability . Key properties include:
- Molecular weight: 70.05 g/mol
- Heat of formation (ΔHf): 237 kJ/mol (endothermic)
- Density: 1.53 g/cm³
- Decomposition temperature: 188°C (improved to 335°C in salts like strontium tetrazolate) .
This compound is synthesized via (2+3) cycloaddition between sodium azide (NaN₃) and ammonium chloride under acetic acid catalysis . Its applications span:
- Pharmaceuticals: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
- Energetic materials: High nitrogen content (80% by mass) contributes to environmentally benign explosives .
- Coordination chemistry: Forms complexes with metals via nitrogen lone pairs .
- DNA synthesis: Serves as an activator in phosphoramidite chemistry .
Preparation Methods
1H-Tetrazole can be synthesized through several methods:
Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method involves the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure.
Treatment of Organic Nitriles with Sodium Azide: This method uses sodium azide in the presence of iodine or silica-supported sodium bisulfate as a heterogeneous catalyst to synthesize 5-substituted 1H-tetrazoles.
Deamination of 5-Aminotetrazole: This method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine.
Microwave-Accelerated Method: This method allows the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in DMF using microwave irradiation.
Chemical Reactions Analysis
Polymerization Under High Pressure
1H-Tetrazole undergoes reversible polymerization at pressures up to 100 GPa , forming carbon–nitrogen bonds instead of nitrogen–nitrogen linkages. This behavior, identified via Raman spectroscopy and XRD, highlights its potential as a high-energy-density material .
Pharmacological Derivatives
2-(1H-Tetrazol-5-yl)acrylonitriles exhibit anticancer and antimicrobial activity:
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Compound 4c (3,4-dimethoxyphenyl derivative) shows strong binding to CSNK2A1 kinase (−6.87 kcal/mol) and cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 18 µM) .
-
Electron-withdrawing substituents (e.g., −NO₂) enhance reactivity in cycloaddition, while electron-donating groups (e.g., −OCH₃) reduce yields by 15–20% .
Table 2: Substituent Effects on Cycloaddition Yields
Aldehyde Substituent | Electronic Effect | Yield (%) |
---|---|---|
4-NO₂ | Withdrawing | 95 |
4-Cl | Withdrawing | 92 |
4-OCH₃ | Donating | 78 |
3,4-(OCH₃)₂ | Donating | 75 |
Structural and Computational Insights
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DFT calculations reveal HOMO localization on the tetrazole ring, favoring electrophilic attacks at nitrogen sites .
-
X-ray crystallography confirms monoclinic crystal structures for derivatives like 5-vinyl-1H-tetrazole, with intermolecular hydrogen bonding stabilizing the lattice .
This compound’s versatility in synthesis, catalysis, and materials science underscores its importance in modern chemistry. Ongoing research focuses on optimizing green synthetic routes and expanding its biomedical applications.
Scientific Research Applications
Medicinal Chemistry
1H-Tetrazole serves as a bioisostere for carboxylic acids, enhancing the drug-like properties of various compounds. Its derivatives have been synthesized and evaluated for diverse pharmacological activities:
- Anticancer Activity : Recent studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this compound showed higher inhibitory effects on MCF-7 (ER positive) and MDA-MB-231 (ER negative) breast cancer cells, indicating their potential as selective anticancer agents . Additionally, novel tetrazole-containing compounds have been reported to inhibit tubulin polymerization, showcasing their utility in cancer therapy .
- Antimicrobial Properties : A series of tetrazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds with specific substitutions demonstrated potent activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The synthesis of 5-substituted 1H-tetrazoles has been linked to enhanced antibacterial efficacy .
- Antiviral Activity : Some tetrazole derivatives have shown promising results against viral infections. For example, 5-(phosphonomethyl)-1H-tetrazole and its analogs were effective inhibitors of Herpes Simplex Virus DNA polymerases . Furthermore, certain tetrazoles exhibited activity against influenza virus RNA transcriptase, suggesting their potential in antiviral drug development .
Antiparasitic Activity
Tetrazoles have been explored for their antiparasitic effects as well. Compounds bearing tetrazole rings demonstrated significant inhibitory activity against Entamoeba histolytica, with some exhibiting low cytotoxicity . Additionally, tetrazole derivatives were evaluated for their antileishmanial properties, showing promising results against Leishmania species .
Agricultural Applications
The potential of tetrazoles extends to agricultural chemistry as well. Some tetrazole derivatives have been synthesized and tested for their herbicidal properties. Their ability to inhibit specific plant growth pathways makes them candidates for developing new herbicides .
Catalytic Applications
This compound has also been utilized as a catalyst in various organic reactions. Research indicates that it can effectively catalyze phosphomorpholidate coupling reactions, demonstrating its utility in synthetic organic chemistry . This catalytic property allows for more efficient synthesis pathways in drug development.
Synthesis and Structural Diversity
The synthesis of 1H-tetrazoles has evolved significantly over the years. Modern methods include one-pot multi-component reactions that yield high product diversity and efficiency . These advancements facilitate the exploration of new structural variations that can lead to novel therapeutic agents.
Table: Summary of Key Studies on this compound Applications
Mechanism of Action
The mechanism of action of 1H-Tetrazole involves its interaction with molecular targets and pathways. For example, tetrazole derivatives can inhibit the fungal enzyme cytochrome P450, leading to antifungal activity . The compound’s nitrogen-rich structure allows it to form stable complexes with metals and participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
1H-Tetrazole vs. 2H-Tetrazole
1H- and 2H-Tetrazole are tautomers differing in hydrogen positioning. Key distinctions include:
Thermal Stability : this compound decomposes at 188°C, whereas 2H-tetrazole derivatives (e.g., 5-nitro-2H-tetrazole) exhibit marginally higher stability (ΔT ~20–30°C) due to electron-withdrawing substituents .
Substituted Tetrazole Derivatives
Substitution at the 5-position significantly alters properties:
Synthetic Flexibility: 5-Substituted derivatives are synthesized via azide-nitrile cycloaddition or catalytic methods (e.g., Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) nanoparticles, achieving >90% yield) .
Comparison with Triazoles
Triazoles (C₂H₃N₃) are five-membered rings with three nitrogen atoms. Differences include:
Energetic Performance : this compound outperforms triazoles in detonation velocity (VD: 8,500 m/s vs. 7,200 m/s for triazole derivatives) due to higher nitrogen content .
Data Tables
Table 1: Thermodynamic and Physical Properties
Compound | ΔHf (kJ/mol) | Density (g/cm³) | Decomposition Temp. (°C) |
---|---|---|---|
This compound | 237 | 1.53 | 188 |
5-Nitro-1H-Tetrazole | 290 | 1.78 | 210 |
1,2,3-Triazole | 180 | 1.20 | 260 |
Biological Activity
1H-Tetrazole is a five-membered aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological relevance of this compound, its derivatives, and their applications in various therapeutic areas.
Overview of this compound
This compound can serve as a bioisostere for carboxylic acids, which enhances its utility in drug design. Its unique structure allows it to mimic carboxylic acid functionalities while offering distinct physicochemical properties. The compound exists in two tautomeric forms, which can influence its biological activity and interactions with biological targets .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities, including:
- Antibacterial Activity : Various studies have demonstrated that tetrazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Research indicates that certain tetrazole compounds show effectiveness against fungal strains, outperforming standard antifungal agents in some cases .
- Anticancer Activity : Several tetrazole derivatives have been explored as potential anticancer agents. Their ability to inhibit cancer cell proliferation and induce apoptosis has been documented in multiple studies .
- Anti-inflammatory and Analgesic Effects : Tetrazoles have shown promise in reducing inflammation and pain, making them candidates for further development in pain management therapies .
- Antidiabetic and Antihyperlipidemic Properties : Some tetrazole derivatives have been investigated for their potential to regulate blood sugar levels and lipid profiles, indicating their role in metabolic disorders .
Anticancer Activity
A notable study focused on the synthesis of novel this compound derivatives linked to triazoles, which were evaluated for their anticancer activity. The findings revealed that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Efficacy
In a comparative study, several this compound derivatives were tested against standard antibiotics. The results showed that certain compounds exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics, suggesting enhanced efficacy against resistant strains of bacteria and fungi .
Synthesis Methods
The synthesis of this compound derivatives typically involves cycloaddition reactions, where azides react with alkynes or alkenes under specific conditions. Recent advancements include the use of nano-catalysts to improve yield and selectivity in the production of these compounds, highlighting their importance in pharmaceutical applications .
Table: Summary of Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-substituted 1H-tetrazoles, and how do reaction conditions influence yield and purity?
- Methodology : The most common method involves the reaction of nitriles with sodium azide (NaN₃) in the presence of a catalyst or solvent. For example, continuous flow reactors using hydrazoic acid (HN₃) under high-temperature conditions (100–150°C) enable safer and scalable synthesis with reduced explosion risks . Traditional methods employ Lewis acids (e.g., ZnBr₂) or ionic liquids to enhance reaction efficiency. Yields depend on nitrile reactivity, solvent polarity, and temperature control.
- Key Considerations : Monitor azide handling due to toxicity. For water-sensitive substrates, non-aqueous conditions (e.g., DMF or acetonitrile) are preferred .
Q. How should researchers characterize 1H-tetrazole derivatives to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns and tautomeric forms (e.g., 1H vs. 2H tautomers). Chemical shifts for tetrazole protons typically appear at δ 8.5–9.5 ppm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or crystal packing effects, as demonstrated in studies of 1,3-bis(tetrazol-1-yl)benzene .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for energetic materials (e.g., decomposition onset at ~220°C) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use impermeable gloves (nitrile or neoprene), tightly sealed goggles, and NIOSH-approved respirators to avoid inhalation of dust/aerosols .
- Storage : Keep away from strong oxidizers, reducing agents, and ignition sources. The compound is classified as a flammable solid (UN 1325) .
- Decomposition Risks : At temperatures >220°C, it releases toxic gases (e.g., nitrogen oxides). Work in a fume hood with proper ventilation .
Advanced Research Questions
Q. How do computational studies elucidate the interaction mechanisms between this compound derivatives and biological/environmental systems?
- Case Study : Docking simulations of 1,3-bis(tetrazol-1-yl)benzene against HIV-1 reverse transcriptase revealed higher binding affinity than co-crystallized ligands, suggesting potential antiviral applications. Molecular dynamics (MD) simulations further quantified hydrogen-bonding and hydrophobic interactions .
- Environmental Interactions : Density Functional Theory (DFT) models predict electron-deficient tetrazole rings to enhance reactivity with nitrocellulose, influencing pyrolysis kinetics in energetic materials .
Q. What strategies resolve contradictions in reported catalytic systems for tetrazole synthesis?
- Critical Analysis : A retracted study on Pt NPs@rGO catalysts (DOI: 10.1039/C5CY00864F) highlights the need for reproducibility checks. Validate synthetic protocols by cross-referencing multiple sources (e.g., Gutmann et al.’s microreactor approach vs. Heravi et al.’s InCl₃-catalyzed methods) .
- Experimental Design : Include control reactions and spectroscopic validation (e.g., IR for azide intermediates) to rule out side products.
Q. How do structural modifications (e.g., amino groups) alter the thermal stability and reactivity of this compound derivatives?
- Modification Impact : Introducing amino groups at C-5 or N-1 positions increases hydrogen-bonding capacity, altering decomposition pathways. For example, 5-aminotetrazole (5-ATZ) delays nitrocellulose pyrolysis onset by 15°C compared to unmodified this compound, as shown by TG-DSC-FTIR .
- Kinetic Analysis : Apply Kissinger or Flynn-Wall-Ozawa models to calculate activation energies (Eₐ) and predict shelf-life stability .
Q. Methodological Challenges and Solutions
Q. Why does this compound remain a preferred activator in oligonucleotide synthesis despite its limitations?
- Role in Phosphoramidite Chemistry : this compound (pKa ~4.8) protonates phosphoramidites, facilitating nucleophilic attack during DNA/RNA coupling. Its solubility in acetonitrile (0.5 M) balances reactivity and handling .
- Limitations and Alternatives : Ethylthiotetrazole (ETT, pKa 4.3) offers faster coupling for modified nucleotides but requires higher costs. For RNA synthesis, benzylthiotetrazole (BTT) is recommended due to improved steric compatibility .
Q. How can researchers optimize continuous flow systems for large-scale this compound production?
- Flow Reactor Design : Use corrosion-resistant materials (e.g., Hastelloy) to handle HN₃. Key parameters include residence time (2–5 min), temperature (120–140°C), and pressure (10–15 bar) to maximize conversion (>90%) .
- Safety Protocols : Implement real-time monitoring for azide accumulation and automated shutdown systems to prevent runaway reactions .
Properties
IUPAC Name |
2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
Record name | 1H-TETRAZOLE | |
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DSSTOX Substance ID |
DTXSID5075280 | |
Record name | 1H-Tetrazole | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
Record name | 1H-TETRAZOLE | |
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CAS No. |
288-94-8, 100043-29-6 | |
Record name | 1H-TETRAZOLE | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 2H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-tetrazole | |
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Record name | 1,2,3,4-TETRAZOLE | |
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Retrosynthesis Analysis
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